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Compound of Interest

Compound Name: K145

Cat. No.: B560086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational Sphingosine Kinase 2

(SphK2) inhibitor, K145, against alternative therapeutic options for hematological malignancies.

It includes supporting preclinical data, detailed experimental protocols for potential biomarker

assays, and visualizations of key signaling pathways to aid in the development of predictive

biomarkers for K145 treatment response.

Introduction to K145 and the Sphingosine Kinase 2
Pathway
K145 is a selective, orally bioavailable inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme

that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P

is a critical signaling lipid involved in numerous cellular processes, including cell survival,

proliferation, and apoptosis. In many cancers, the balance between pro-apoptotic ceramide and

pro-survival S1P is dysregulated. By inhibiting SphK2, K145 aims to decrease S1P levels and

increase ceramide levels, thereby promoting cancer cell death. Preclinical studies have

demonstrated the anti-tumor activity of K145 in various cancer models, particularly in

hematological malignancies like leukemia and multiple myeloma.

The development of predictive biomarkers is crucial for identifying patients who are most likely

to benefit from K145 therapy. This guide explores potential biomarkers based on the

mechanism of action of K145 and compares its preclinical efficacy with a similar investigational
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agent, ABC294640 (Opaganib), and current standard-of-care treatments for relapsed/refractory

Acute Myeloid Leukemia (AML) and Multiple Myeloma.

K145 Signaling Pathway and Mechanism of Action
K145 exerts its anti-cancer effects by inhibiting SphK2, which in turn modulates downstream

signaling pathways critical for cancer cell survival and proliferation. A key mechanism is the

disruption of the PI3K/AKT and RAF/MEK/ERK pathways, leading to the induction of apoptosis.
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Figure 1: K145 Mechanism of Action.
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Preclinical Performance of K145 and Comparators
This section summarizes the in vitro and in vivo preclinical data for K145 and the comparator

SphK2 inhibitor, ABC294640.

In Vitro Cytotoxicity in Hematological Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Cell Line Cancer Type K145 IC50 (µM)
ABC294640
(Opaganib) IC50
(µM)

Leukemia

U937 Histiocytic Lymphoma ~5 ~25

CCRF-CEM
Acute Lymphoblastic

Leukemia
Not Reported 0.43 ± 0.07

HL-60
Acute Promyelocytic

Leukemia
Not Reported ~20

Multiple Myeloma

MM.1S Multiple Myeloma ~5 2.33 ± 0.54

RPMI-8226 Multiple Myeloma ~7 1.76 ± 1.38

NCI-H929 Multiple Myeloma ~3 0.53 ± 0.04

Note: IC50 values can vary depending on the assay conditions and incubation times.

In Vivo Anti-Tumor Efficacy in Xenograft Models
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Model Treatment Dosing
Tumor Growth
Inhibition (TGI) /
Outcome

K145

U937 Xenograft

(mouse)
15 mg/kg, i.p., daily 44.2% TGI

ABC294640

(Opaganib)

MM.1S Xenograft

(mouse)
50 mg/kg, i.p., daily

Significant inhibition of

tumor growth[1]

Comparison with Standard-of-Care Therapies
This section provides a comparison of the preclinical data for K145 with the clinical efficacy of

current standard-of-care treatments for relapsed/refractory AML and multiple myeloma.

Relapsed/Refractory Acute Myeloid Leukemia (AML)
Standard of Care: Venetoclax (a BCL-2 inhibitor) in combination with a hypomethylating agent

(e.g., azacitidine).

Treatment Patient Population
Overall Response Rate
(ORR)

Venetoclax + Azacitidine Relapsed/Refractory AML 31% - 63%[2][3]

K145 Preclinical AML models

Induces apoptosis and inhibits

proliferation (clinical data not

available)

Relapsed/Refractory Multiple Myeloma
Standard of Care: Daratumumab (an anti-CD38 monoclonal antibody), often in combination

with other agents.
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Treatment Patient Population
Overall Response Rate
(ORR)

Daratumumab (monotherapy)

Heavily pretreated

Relapsed/Refractory Multiple

Myeloma

31% - 52%[4][5]

K145
Preclinical Multiple Myeloma

models

Induces apoptosis and inhibits

tumor growth (clinical data not

available)

Potential Biomarkers for K145 Treatment Response
Based on the mechanism of action of K145, several potential biomarkers can be explored to

predict patient response.

Patient Selection

Biomarker Assays
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Figure 2: Potential Biomarker Workflow for K145.

Potential Predictive Biomarkers:

SphK2 Expression: High levels of SphK2 in tumor cells may indicate dependence on this

pathway for survival, suggesting greater sensitivity to K145.

Phospho-ERK (pERK) and Phospho-AKT (pAKT) Levels: Basal levels of pERK and pAKT

could be indicative of pathway activation. Tumors with high basal activation might be more

responsive to K145-mediated inhibition.

Sphingosine-1-Phosphate (S1P) Levels: Elevated S1P levels in the tumor microenvironment

or plasma could serve as a pharmacodynamic biomarker, with a decrease indicating target

engagement by K145.

Gene Mutations: Mutations in genes upstream or downstream of SphK2 in the signaling

pathway could influence sensitivity to K145.

Experimental Protocols
Detailed methodologies for the key experimental assays cited for biomarker analysis are

provided below.

Immunohistochemistry (IHC) for SphK2 in Bone Marrow
Biopsies
Objective: To determine the expression level and localization of SphK2 protein in bone marrow

tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy sections (4-5 µm).

Primary antibody: Rabbit anti-SphK2 polyclonal antibody.

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

DAB chromogen kit.
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Hematoxylin counterstain.

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

Wash buffers (e.g., PBS or TBS).

Blocking solution (e.g., 5% normal goat serum in PBS).

Protocol:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

Rinse in distilled water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval solution.

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Blocking:

Wash slides in wash buffer (3 x 5 minutes).

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Wash slides in wash buffer.

Block non-specific binding with blocking solution for 1 hour at room temperature.

Primary Antibody Incubation:

Dilute the primary anti-SphK2 antibody to its optimal concentration in blocking solution.
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Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

Wash slides in wash buffer (3 x 5 minutes).

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash slides in wash buffer (3 x 5 minutes).

Apply DAB chromogen solution and incubate until the desired stain intensity develops

(typically 1-10 minutes).

Stop the reaction by rinsing with distilled water.

Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

Rinse with water.

Dehydrate through a graded series of ethanol and clear in xylene.

Mount with a permanent mounting medium.

Interpretation: The intensity and percentage of SphK2-positive cells are scored by a

pathologist.

Western Blot for Phospho-ERK (pERK) and Phospho-
AKT (pAKT)
Objective: To quantify the levels of phosphorylated (active) ERK and AKT in leukemia or

multiple myeloma cells.

Materials:

Cell lysates from treated and untreated cancer cells.
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Protein assay kit (e.g., BCA).

SDS-PAGE gels.

PVDF or nitrocellulose membranes.

Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-ERK1/2, Rabbit anti-pAKT (Ser473),

Rabbit anti-AKT.

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

ECL Western blotting detection reagents.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Wash buffer (TBST).

Protocol:

Protein Extraction and Quantification:

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

Run the gel to separate proteins by size.

Transfer proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
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Wash the membrane with TBST (3 x 10 minutes).

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane with TBST (3 x 10 minutes).

Apply ECL detection reagents and visualize the bands using a chemiluminescence

imaging system.

Stripping and Re-probing:

Strip the membrane to remove the first set of antibodies.

Re-probe with antibodies for total ERK, total AKT, and a loading control (e.g., GAPDH or

β-actin) to normalize the data.

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of

phosphorylated protein to total protein is calculated.

Mass Spectrometry for Sphingosine-1-Phosphate (S1P)
in Plasma
Objective: To accurately quantify the concentration of S1P in patient plasma samples.[1][4][5][6]

Materials:

Human plasma samples.

Internal standard (e.g., C17-S1P or d7-S1P).

Methanol, acetonitrile, and formic acid (LC-MS grade).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

Sample Preparation:
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Thaw plasma samples on ice.

To 50 µL of plasma, add the internal standard.

Precipitate proteins by adding 200 µL of cold methanol.

Vortex and incubate at -20°C for 30 minutes.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the sample in 100 µL of the mobile phase.

LC-MS/MS Analysis:

Inject the prepared sample into the LC-MS/MS system.

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of

mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple

reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for

S1P and the internal standard.

Quantification:

Generate a standard curve using known concentrations of S1P.

Calculate the concentration of S1P in the plasma samples by comparing the peak area

ratio of S1P to the internal standard against the standard curve.

Conclusion
The development of robust predictive biomarkers is paramount for the successful clinical

implementation of targeted therapies like K145. This guide provides a framework for

investigating potential biomarkers for K145 treatment response by leveraging our
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understanding of its mechanism of action and preclinical performance. The proposed

biomarkers, including SphK2 expression, pERK/pAKT levels, and S1P concentrations, warrant

further investigation in clinical trials. The provided experimental protocols offer a starting point

for the validation of these biomarkers. By identifying patients who are most likely to respond to

K145, we can optimize its therapeutic potential and advance the era of personalized medicine

in the treatment of hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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